N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Amidation Reaction: The final step involves the formation of the amide bond through reactions between carboxylic acid derivatives and amines under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its interactions with various biological targets and pathways.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its pharmacokinetic and pharmacodynamic properties would be of particular interest.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, if it exhibits anticancer activity, it may inhibit cell proliferation by targeting key enzymes involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
- N-(4-bromophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
- N-(4-methylphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
Uniqueness
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-12(2)11-17(24)23-18-15-5-3-4-6-16(15)26-19(18)20(25)22-14-9-7-13(21)8-10-14/h3-10,12H,11H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIKYLYRCISGOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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